1-(2-Methoxyethyl)-3,9-dimethyl-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
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Overview
Description
Synthesis Analysis
While there isn’t specific information available on the synthesis of this exact compound, related compounds such as triazines and tetrazines have been synthesized through various methods including microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions . These methods involve a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .Scientific Research Applications
Antitumor Activity
Novel heterocycles, including purino[7, 8-g]-6-azapteridines and [1, 2, 4] triazino [3, 2-f] purines, have been synthesized and examined for their biological activities. Compound 4, a derivative in this class, showed activity against P 388 leukemia (Ueda et al., 1987).
Antiviral Activity
Synthesis and antiviral activity research of the N-bridgehead guanine, guanosine, and guanosine monophosphate analogues of imidazo[1,2-a]-s-triazine, a class of purine analogues, revealed moderate rhinovirus activity for several compounds at non-toxic dosage levels (Kim et al., 1978).
Chemical Synthesis and Molecular Behavior
Studies on methyl rearrangement of methoxy-triazines in solid- and liquid-state have contributed to understanding their chemical behavior and potential applications in synthetic chemistry (Handelsman-Benory et al., 2000).
Synthesis of Environment-Sensitive Fluorescent Ligands
The synthesis of "long-chain" 1-(2-methoxyphenyl)piperazine derivatives containing an environment-sensitive fluorescent moiety has been explored for potential applications in visualizing 5-HT(1A) receptors in cells (Lacivita et al., 2009).
Environmental Damage Screening
An electrochemical DNA-biosensor has been used to investigate the interactions between DNA and derivatives of 1,3,5-triazine herbicides, suggesting a mechanism of DNA damage and adduct formation with purine bases (Oliveira‐Brett & da Silva, 2002).
Polyurethane Synthesis
Research on the synthesis of polyamides containing s-triazine rings and fluorene “cardo” groups by low-temperature interfacial polycondensation has implications for material science and engineering (Sagar et al., 2001).
Mechanism of Action
Target of action
The compound “1-(2-Methoxyethyl)-3,9-dimethyl-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione” belongs to the class of purines and triazines. Purines are known to interact with various targets in the body, including adenosine and G-protein coupled receptors, and are involved in a wide range of biological processes . Triazines have been found to exhibit a wide range of biological activities, including antiviral, anticancer, and antifungal effects .
Mode of action
The mode of action of “this compound” would depend on its specific target. For instance, if it targets adenosine receptors, it could potentially modulate neurotransmission . If it exhibits antiviral activity, it might interfere with viral replication .
Biochemical pathways
The biochemical pathways affected by “this compound” would depend on its specific target and mode of action. For example, if it targets adenosine receptors, it could potentially affect cyclic AMP signaling .
Pharmacokinetics
The ADME properties of “this compound” would depend on various factors, including its chemical structure and the route of administration. As a general rule, the presence of functional groups such as ethers and alkyl chains can influence a compound’s solubility, absorption, distribution, metabolism, and excretion .
Result of action
The molecular and cellular effects of “this compound” would depend on its specific target and mode of action. For instance, if it exhibits antiviral activity, it might prevent viral replication and reduce viral load .
Action environment
The action, efficacy, and stability of “this compound” could be influenced by various environmental factors, including pH, temperature, and the presence of other molecules .
Properties
IUPAC Name |
1-(2-methoxyethyl)-3,9-dimethyl-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O3/c1-5-6-19-13(22)11-12(18(3)15(19)23)16-14-20(11)9-10(2)17-21(14)7-8-24-4/h5H,1,6-9H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOOPICHUVKSVFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC=C)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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